(4-Amino-butyl)-methyl-carbamic acid tert-butyl ester oxalate
Overview
Description
“(4-Amino-butyl)-methyl-carbamic acid tert-butyl ester oxalate” is a unique chemical provided to early discovery researchers . It has an empirical formula of C12H24N2O6 and a molecular weight of 292.33 . The compound is in solid form .
Molecular Structure Analysis
The SMILES string of the compound isO=C (OC (C) (C)C)N (C)CCCCN.OC (C (O)=O)=O
. The InChI is 1S/C10H22N2O2.C2H2O4/c1-10 (2,3)14-9 (13)12 (4)8-6-5-7-11;3-1 (4)2 (5)6/h5-8,11H2,1-4H3; (H,3,4) (H,5,6)
. Physical And Chemical Properties Analysis
The compound is a solid . More detailed physical and chemical properties are not available in the current data.Scientific Research Applications
Synthesis and Chemical Reactions
Asymmetric Mannich Reaction : The compound tert-Butyl phenyl(phenylsulfonyl)methylcarbamate, which shares a structural similarity with (4-Amino-butyl)-methyl-carbamic acid tert-butyl ester oxalate, has been synthesized through asymmetric Mannich reactions. This method is pivotal for producing chiral amino carbonyl compounds (Yang, Pan, & List, 2009).
Diels‐Alder Reaction : Tert-Butyl N-(3-methyl-3-butenyl)-N-(2furyl)carbamate, a compound related to the tert-butyl ester family, is used in the preparation and Diels‐Alder reactions of 2‐Amido Substituted Furan (Padwa, Brodney, & Lynch, 2003).
Deprotection of tert-butyl Carbamates : Aqueous phosphoric acid has been identified as an effective reagent for the deprotection of tert-butyl carbamates, offering a mild and high yielding reaction (Li et al., 2006).
Crystallography and Structural Analysis
Crystallographic Studies : The compound (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was synthesized and characterized using crystallography, revealing non-planar conformation in the molecule (Kant, Singh, & Agarwal, 2015).
Synthesis and Physiochemical Property Evaluation : Carbamate prodrugs of scutellarin methyl ester were synthesized, indicating their potential for improved solubility and stability (Jiang et al., 2013).
Biological and Pharmacological Applications
Inhibition of Lipolytic Enzymes : N-Butyl carbamic acid methyl ester, structurally related to tert-butyl carbamates, has shown potent inhibition of canine liver and kidney lipases, suggesting potential biomedical applications (Wallach & Ko, 1963).
Metabolism Studies : The metabolism of 3,5-di-tert.-butyl-4-hydroxytoluene in rats and humans indicates differing metabolic pathways, relevant for understanding the biotransformation of similar tert-butyl compounds (Daniel, Gage, & Jones, 1968).
properties
IUPAC Name |
tert-butyl N-(4-aminobutyl)-N-methylcarbamate;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2.C2H2O4/c1-10(2,3)14-9(13)12(4)8-6-5-7-11;3-1(4)2(5)6/h5-8,11H2,1-4H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFZOAXFGIAMJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCCN.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1187931-38-9 | |
Record name | Carbamic acid, N-(4-aminobutyl)-N-methyl-, 1,1-dimethylethyl ester, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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